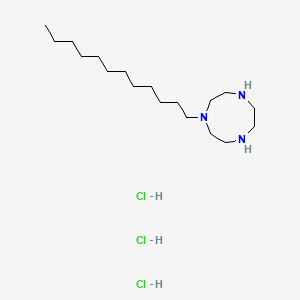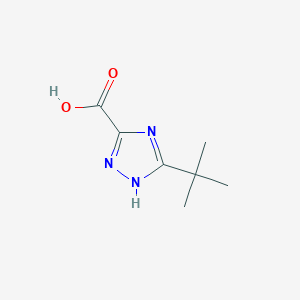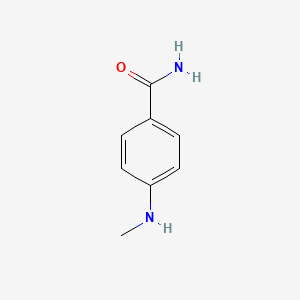![molecular formula C7H7N5O2 B13532681 2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications, ensuring consistent yields and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring structure, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various alkylated or acylated triazolopyridines.
Aplicaciones Científicas De Investigación
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. For example, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Another triazolopyrimidine derivative with similar structural features.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the triazolo ring structure but differ in their substitution patterns and biological activities.
Uniqueness
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity in various chemical reactions, while the amino group allows for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-5(12(13)14)3-11-6(4)9-7(8)10-11/h2-3H,1H3,(H2,8,10) |
Clave InChI |
SAUYBXBOKRGXMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN2C1=NC(=N2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)


![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)


![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)



